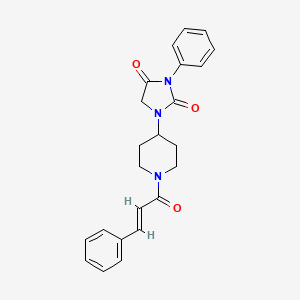
(E)-1-(1-cinnamoylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(1-cinnamoylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione, also known as CPID, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPID is a derivative of thalidomide, a drug that was initially developed as a sedative but was later found to cause birth defects in newborns. CPID is a promising compound that has shown potential in the treatment of various diseases, including cancer and inflammatory disorders.
Applications De Recherche Scientifique
Hydantoin Derivatives: A Versatile Scaffold in Medicinal Chemistry
Hydantoin and its derivatives, including (E)-1-(1-cinnamoylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione, have been recognized as a preferred scaffold in medicinal chemistry due to their diverse biological and pharmacological activities. These compounds are integral in the synthesis of non-natural amino acids and their conjugates, with potential therapeutic applications. The Bucherer-Bergs reaction, an efficient method for hydantoin synthesis, is highlighted for its role in the preparation of new organic compounds with potential as therapeutics. This synthesis approach has paved the way for the development of hydantoin derivatives for therapeutic and agrochemical applications (Shaikh et al., 2023).
Cinnamic Acid Derivatives in Anticancer Research
The structural versatility of cinnamic acid derivatives, including those related to (E)-1-(1-cinnamoylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione, has attracted significant attention in medicinal research as anticancer agents. These derivatives have been explored for their antitumor efficacy, demonstrating the underutilized potential of cinnamic acid derivatives in anticancer research. Their rich medicinal tradition, combined with recent attention towards their antitumor efficacy, suggests a promising avenue for the development of novel anticancer therapeutics (De et al., 2011).
Thiazolidinediones as PTP 1B Inhibitors
Thiazolidinediones, including structural analogues such as (E)-1-(1-cinnamoylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione, have been identified as potent inhibitors of protein tyrosine phosphatase 1B (PTP 1B), a key regulator of the insulin signaling pathway. The exploration of thiazolidinediones as PTP 1B inhibitors highlights their potential in managing insulin resistance and Type 2 diabetes mellitus. This review emphasizes the structural optimization of the thiazolidinedione scaffold to design and develop potent PTP 1B inhibitors, indicating a promising direction for the treatment of diseases associated with insulin resistance (Verma et al., 2019).
Antibacterial Properties of Cinnamaldehyde
Cinnamaldehyde, a key component of cinnamon essential oils and structurally related to (E)-1-(1-cinnamoylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione, exhibits significant antibacterial properties against various pathogenic bacteria in animal feeds and human foods. This compound's mechanism of action includes disruption of the bacterial cell membrane, leading to leakage of cell contents and bacterial death. Cinnamaldehyde's broad-spectrum antibacterial activity, combined with its natural origin, presents a valuable approach for enhancing food safety and mitigating antibiotic resistance challenges (Friedman, 2017).
Propriétés
IUPAC Name |
3-phenyl-1-[1-[(E)-3-phenylprop-2-enoyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c27-21(12-11-18-7-3-1-4-8-18)24-15-13-19(14-16-24)25-17-22(28)26(23(25)29)20-9-5-2-6-10-20/h1-12,19H,13-17H2/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAGYNZNXVEOFL-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(1-cinnamoylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

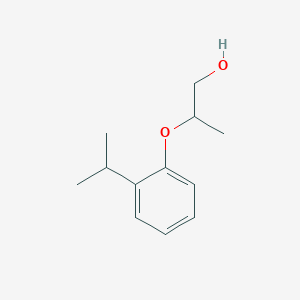
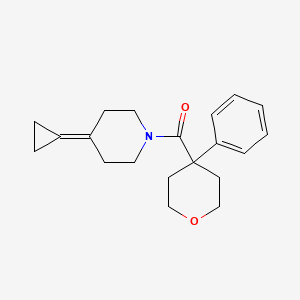
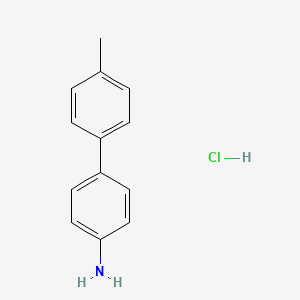
![3,5-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2846397.png)
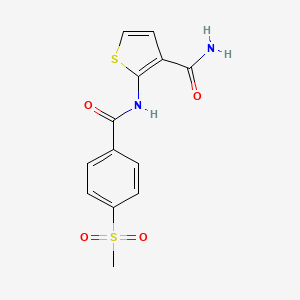
![4-methyl-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-nitrobenzenesulfonamide](/img/structure/B2846399.png)
![6-chloro-N-[2-(3,5-dichlorophenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide](/img/structure/B2846404.png)
![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B2846406.png)
![4-[(Propylimino)methyl]benzenol](/img/structure/B2846408.png)
![N-cyclohexyl-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2846410.png)
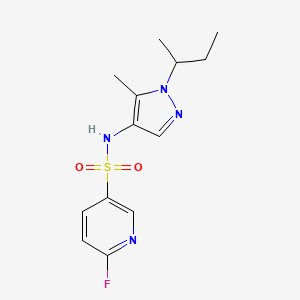
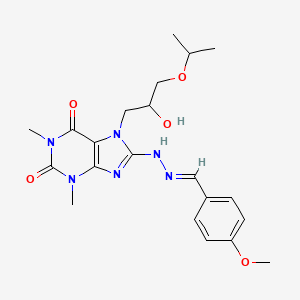
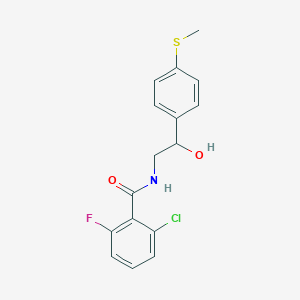
![3-(3-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2846415.png)